molecular formula C11H23NO B14651140 N-Undecan-3-ylidenehydroxylamine CAS No. 52435-38-8

N-Undecan-3-ylidenehydroxylamine

Cat. No.: B14651140
CAS No.: 52435-38-8
M. Wt: 185.31 g/mol
InChI Key: UIASSFIALDKQBW-UHFFFAOYSA-N
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Description

N-Undecan-3-ylidenehydroxylamine is an organic compound with the molecular formula C11H23NO. It is a derivative of hydroxylamine, characterized by the presence of an undecyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Undecan-3-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of undecanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-Undecan-3-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often occur in the presence of catalysts like palladium or platinum under mild conditions.

Major Products Formed

    Oxidation: Produces oximes or nitroso compounds.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Undecan-3-ylidenehydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Undecan-3-ylidenehydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially altering their function and activity. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Undecan-3-ylidenehydroxylamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This longer chain can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

52435-38-8

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-undecan-3-ylidenehydroxylamine

InChI

InChI=1S/C11H23NO/c1-3-5-6-7-8-9-10-11(4-2)12-13/h13H,3-10H2,1-2H3

InChI Key

UIASSFIALDKQBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=NO)CC

Origin of Product

United States

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